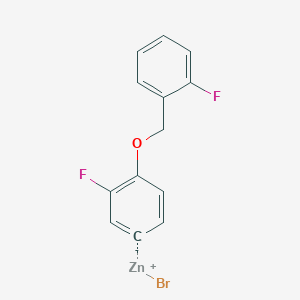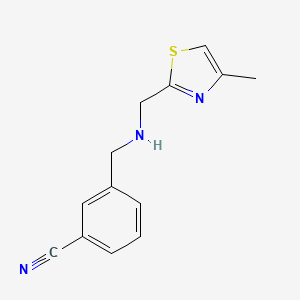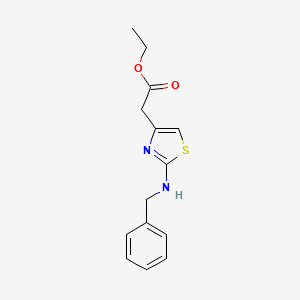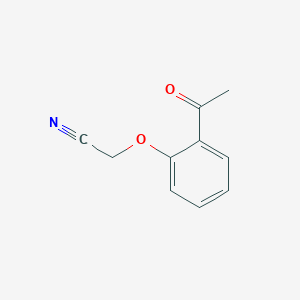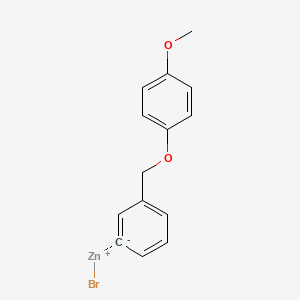
3-(4-Methoxyphenoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of this compound in tetrahydrofuran, a common solvent for organometallic reagents. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(4-methoxyphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(4-methoxyphenoxymethyl)phenyl bromide+Zn→3-(4-methoxyphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-(4-methoxyphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Substitution: Participates in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and imines are common electrophiles used in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize organozinc compounds.
Major Products
Alcohols: Formed from the addition of this compound to aldehydes or ketones.
Amines: Result from reactions with imines.
Biaryl Compounds: Produced through cross-coupling reactions with aryl halides.
科学的研究の応用
3-(4-methoxyphenoxymethyl)phenylzinc bromide is utilized in various scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-(4-methoxyphenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The phenylzinc bromide moiety acts as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is facilitated by the stabilization of the organozinc compound in tetrahydrofuran, which helps maintain its reactivity and solubility.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-(4-methoxyphenoxymethyl)phenylzinc bromide is unique due to the presence of the methoxyphenoxymethyl group, which imparts specific reactivity and selectivity in chemical reactions. This functional group can influence the electronic properties of the phenyl ring, making it distinct from other phenylzinc compounds.
特性
分子式 |
C14H13BrO2Zn |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C14H13O2.BrH.Zn/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
XHQUAZBMAXZSLY-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


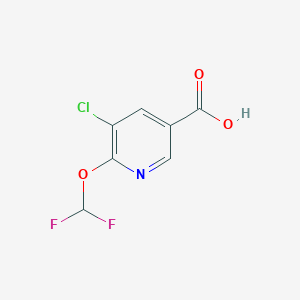
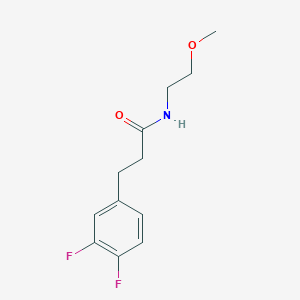

![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
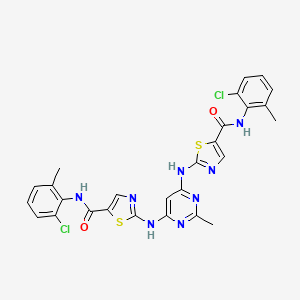

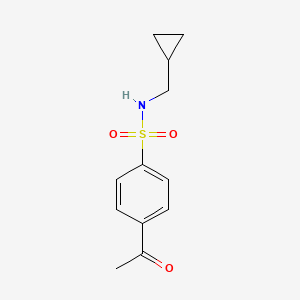
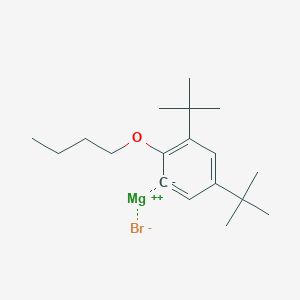
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
